chemical structure and properties of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid
chemical structure and properties of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid
An In-Depth Technical Guide to 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid
Executive Summary
This guide provides a comprehensive technical overview of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid, a non-proteinogenic, sterically hindered alpha-amino acid. As a derivative of 2-amino-2-methylbutanoic acid, its structure is characterized by a quaternary α-carbon and a tert-butoxycarbonyl (Boc) protecting group on the amine. These features impart significant conformational rigidity and enhanced resistance to enzymatic degradation when incorporated into peptide chains. This document details the compound's chemical structure, physicochemical properties, a representative synthetic pathway, and methods for its analytical characterization. Furthermore, it explores its critical applications in peptide synthesis and drug discovery, where it serves as a valuable building block for creating novel peptidomimetics and pharmaceuticals with improved stability and defined secondary structures. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research and development setting.
Chemical Identity and Physicochemical Properties
2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is an achiral molecule unless isotopic labeling is introduced. However, its enantiomeric counterpart, where the methyl group is replaced by another substituent, is common in chemical catalogs. For clarity, this guide focuses on the specified structure, often referred to by synonyms such as N-Boc-α-methylisovaline or N-Boc-2-amino-2-methylbutanoic acid. The key physicochemical data for the related (R)-enantiomer, which is well-documented, are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-2-methylbutanoic acid | [1][2] |
| Synonym(s) | (R)-N-Boc-2-methyl-2-aminobutanoic acid | [1][2] |
| CAS Number | 123254-58-0 | [1][2] |
| Molecular Formula | C₁₀H₁₉NO₄ | [1][3] |
| Molecular Weight | 217.27 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| Purity | Typically ≥97% | [1][2] |
| Boiling Point | 341.8 ± 25.0 °C (at 760 mmHg, predicted) | [2] |
| InChI Key | SHZXLTCEPXVCSV-SNVBAGLBSA-N | [1][2] |
Synthesis and Mechanistic Insights
The synthesis of α,α-disubstituted amino acids like 2-amino-2-methylbutanoic acid presents unique challenges compared to their proteinogenic counterparts. A common and robust method is the Strecker synthesis, which builds the amino acid backbone from a ketone precursor. The final step involves the protection of the newly formed amino group with a Boc moiety, rendering it suitable for solid-phase peptide synthesis (SPPS).
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 2-Amino-2-methylbutanenitrile (Strecker Reaction) The initial step involves the reaction of butan-2-one with an ammonia source and a cyanide source. This three-component reaction efficiently forms the key α-aminonitrile intermediate.
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In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.
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To this solution, an aqueous solution of sodium cyanide is added, followed by butan-2-one.
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The mixture is stirred vigorously at room temperature for several hours to overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the organic layer containing the aminonitrile is extracted using a suitable solvent like diethyl ether.
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The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aminonitrile.
Causality: The reaction proceeds via the formation of an imine from butan-2-one and ammonia, which is then attacked by the cyanide nucleophile. This stereoelectronically favored attack establishes the quaternary α-carbon center.
Step 2: Hydrolysis to 2-Amino-2-methylbutanoic Acid The nitrile group is hydrolyzed under strong acidic conditions to yield the corresponding carboxylic acid.
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The crude aminonitrile from Step 1 is added to a solution of concentrated hydrochloric acid.
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The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
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The solution is then cooled, and the pH is carefully adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base like ammonium hydroxide, causing the amino acid to precipitate.
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The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Step 3: N-Boc Protection The final step is the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern peptide chemistry.[4]
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The synthesized 2-amino-2-methylbutanoic acid is suspended in a 1:1 mixture of dioxane and water.
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A base, such as sodium bicarbonate or sodium hydroxide, is added to raise the pH and deprotonate the ammonium group, rendering the amine nucleophilic.
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Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise while maintaining a basic pH and stirring at room temperature.
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After stirring for 12-24 hours, the reaction mixture is acidified to pH 2-3 with a cold, dilute acid (e.g., citric acid or HCl).
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The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the final product, 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid.
Causality: The Boc group is specifically chosen for its stability under a wide range of conditions, including the basic conditions used for Fmoc group removal in SPPS, yet it can be cleanly removed with moderate acid (e.g., trifluoroacetic acid), ensuring orthogonal protection strategies can be employed.[4]
